Home > Products > Screening Compounds P141159 > 2-methyl-N-(3-nitrophenyl)-1-indolinecarbothioamide
2-methyl-N-(3-nitrophenyl)-1-indolinecarbothioamide -

2-methyl-N-(3-nitrophenyl)-1-indolinecarbothioamide

Catalog Number: EVT-4265360
CAS Number:
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

Compound Description: TJ08 is a novel benzimidazole derivative demonstrating potent antileukemic activity. A novel microwave-assisted protocol allows for its rapid synthesis, achieving excellent yields within 31 minutes. This is significantly faster than conventional heating methods, which require approximately 17 hours [].

Relevance: While structurally different from 2-methyl-N-(3-nitrophenyl)-1-indolinecarbothioamide, TJ08 shares a critical feature: the presence of a nitrophenyl group. This shared moiety suggests potential similarities in their chemical properties and potential biological activities. Furthermore, both compounds belong to the broader class of heterocyclic aromatic compounds, which are widely studied for their diverse biological activities, including anti-cancer properties. [].

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a highly selective Janus Kinase 1 (JAK1) inhibitor. []

Relevance: Although structurally distinct from 2-methyl-N-(3-nitrophenyl)-1-indolinecarbothioamide, AZD4205 contains an indole ring system, a key structural feature also present in the target compound. The presence of this shared heterocyclic moiety suggests potential similarities in their chemical properties and possible biological activities, especially considering the significance of indole derivatives in medicinal chemistry. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), demonstrating potent anti-inflammatory effects in vitro and in vivo. []

Relevance: Although structurally diverse from 2-methyl-N-(3-nitrophenyl)-1-indolinecarbothioamide, this compound, like AZD4205, highlights the significance of heterocyclic structures in drug design. Both the target compound and the dual DDR1/DDR2 inhibitor contain nitrogen-containing heterocycles, underscoring the importance of this structural class in developing bioactive molecules. []

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)sulphonamide derivatives

Compound Description: These novel compounds were synthesized and evaluated for antimicrobial activity, exhibiting good to moderate efficacy against tested microorganisms [].

Relevance: These derivatives, similar to 2-methyl-N-(3-nitrophenyl)-1-indolinecarbothioamide, emphasize the importance of incorporating heterocyclic moieties in medicinal chemistry. The presence of the triazolopyridazine scaffold in these compounds, compared to the indolinecarbothioamide core in the target compound, underscores the potential of diverse heterocyclic systems in conferring antimicrobial properties. []

Properties

Product Name

2-methyl-N-(3-nitrophenyl)-1-indolinecarbothioamide

IUPAC Name

2-methyl-N-(3-nitrophenyl)-2,3-dihydroindole-1-carbothioamide

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C16H15N3O2S/c1-11-9-12-5-2-3-8-15(12)18(11)16(22)17-13-6-4-7-14(10-13)19(20)21/h2-8,10-11H,9H2,1H3,(H,17,22)

InChI Key

NCKNJUSEUIUOKV-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=S)NC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=S)NC3=CC(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.